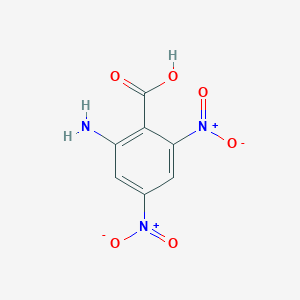

2-Amino-4,6-dinitrobenzoic acid

Übersicht

Beschreibung

2-Amino-4,6-dinitrobenzoic acid is an aromatic compound with the molecular formula C7H5N3O6 It is characterized by the presence of two nitro groups and an amino group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dinitrobenzoic acid typically involves nitration reactions. One common method is the nitration of 2-Aminobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Photodegradation Reactions

2-ADBA is a stable photodegradation product of 2,4,6-trinitrotoluene (TNT) under environmental conditions. Key findings include:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Photolysis | Natural sunlight (tropical soil, pH 4.5–5.5) | Stable intermediate; no further degradation observed over 30 days |

-

Mechanism : UV irradiation cleaves nitro groups from TNT, forming 2-ADBA as a terminal product due to its resistance to further photolytic breakdown.

-

Environmental Impact : Its polarity (log K<sub>ow</sub> = 1.2) and stability enable groundwater migration, posing contamination risks in tropical ecosystems .

Table 1: Reduction pathways for nitrobenzoic acids

-

Key Observations :

Substitution Reactions

The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic substitution, though experimental data specific to 2-ADBA remains sparse. Theoretical predictions suggest:

| Reaction Type | Reagent | Expected Position | Product |

|---|---|---|---|

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | Para to amino group | 2-Amino-4,6-dinitro-5-chlorobenzoic acid |

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Meta to nitro groups | Limited feasibility due to ring deactivation |

-

Challenges : Steric hindrance from existing substituents and electronic deactivation by nitro groups limit substitution efficiency.

Stability and Environmental Reactivity

2-ADBA exhibits remarkable persistence in soil and water:

-

Degradation Pathways : No significant biotic/abiotic degradation occurs under ambient conditions, making 2-ADBA a long-term environmental contaminant .

Comparative Reactivity with Analogues

2-ADBA’s reactivity differs from structurally related compounds:

| Compound | Key Reaction Difference |

|---|---|

| 2-Amino-6-nitrobenzoic acid | Faster reduction kinetics due to fewer nitro groups |

| TNT | Undergoes complete photodegradation to 2-ADBA |

Wissenschaftliche Forschungsanwendungen

Chemistry

ADNBA serves as a precursor in the synthesis of more complex organic compounds. It is involved in various chemical reactions, including:

- Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine hydrate or iron(III) chloride in ethanol and water. The primary product from this reaction is 2,4,6-triaminobenzoic acid.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of derivatives with different functional groups.

Biology

In biological research, derivatives of ADNBA are being studied for their potential antimicrobial properties . The compound's ability to interact with various enzymes and proteins may lead to the development of new therapeutic agents.

Environmental Science

ADNBA is recognized as a photodegradation product of TNT (Trinitrotoluene) and has been studied for its mobility in contaminated soils. Research indicates that ADNBA can migrate rapidly through soil environments, potentially contaminating groundwater sources . Its stability and polar nature make it a significant compound in environmental assessments related to military training areas and explosive residues.

Table: Mobility of ADNBA in Soil

| Soil Type | Migration Rate |

|---|---|

| Tropical Soil | Faster than TNT |

| Ottawa Sand | Reference migration |

This table summarizes findings regarding the migration rates of ADNBA compared to TNT and other degradation products .

Medicine

Research is ongoing to explore the therapeutic potential of ADNBA derivatives in drug development, particularly focusing on antifungal properties. The interactions of ADNBA with biological molecules may provide insights into new treatment modalities for various infections.

Case Study 1: Environmental Impact Assessment

A study conducted on the mobility of ADNBA in tropical soils demonstrated that this compound could migrate more rapidly than its parent compound, TNT. This finding highlights the importance of monitoring ADNBA levels in contaminated environments, as it poses a risk for groundwater contamination .

Case Study 2: Synthesis of Antimicrobial Agents

In laboratory settings, researchers have synthesized various derivatives of ADNBA to evaluate their antimicrobial effectiveness against different pathogens. Initial results indicate promising activity against certain bacterial strains, warranting further investigation into its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 2-Amino-4,6-dinitrobenzoic acid involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can cause oxidative stress in cells, which is a mechanism exploited in antimicrobial and antifungal applications . The compound may also interfere with the synthesis of essential biomolecules, such as ergosterol in fungal cells .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4-nitrobenzoic acid

- 3,5-Dinitrobenzoic acid

- 2,4-Dinitrobenzoic acid

Comparison: 2-Amino-4,6-dinitrobenzoic acid is unique due to the presence of both amino and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Amino-4-nitrobenzoic acid, the additional nitro group in this compound enhances its oxidative potential and antimicrobial properties . Similarly, while 3,5-Dinitrobenzoic acid and 2,4-Dinitrobenzoic acid are also nitro-substituted benzoic acids, the presence of an amino group in this compound allows for additional functionalization and reactivity .

Biologische Aktivität

2-Amino-4,6-dinitrobenzoic acid (2-A-4,6-DNBA) is an aromatic compound with significant biological activity, particularly as a derivative of 2,4,6-trinitrotoluene (TNT). This compound is characterized by the presence of two nitro groups and one amino group attached to a benzene ring, which contributes to its chemical reactivity and potential biological effects. Understanding its biological activity is crucial for applications in environmental science, toxicology, and medicinal chemistry.

- Molecular Formula : C7H5N3O6

- Molecular Weight : 215.13 g/mol

- Structure : Contains two nitro groups and one amino group on a benzoic acid framework.

The biological activity of 2-A-4,6-DNBA is influenced by its ability to interact with various biomolecules, including proteins and nucleic acids. The compound can undergo biochemical transformations that affect cellular functions:

- Enzyme Interactions : It can inhibit or activate specific enzymes, influencing metabolic pathways.

- DNA Interaction : Studies indicate that it can cause DNA damage and mutations in certain bacterial and mammalian cell lines, highlighting its potential genotoxicity .

Antimicrobial Properties

Research has shown that derivatives of 2-A-4,6-DNBA exhibit antimicrobial properties. These compounds are being explored for their potential as antifungal agents and may serve as precursors for developing new antimicrobial drugs.

Mutagenicity

The mutagenic potential of 2-A-4,6-DNBA has been assessed in various studies:

- In Bacterial Systems : It has shown mutagenic activity in Salmonella typhimurium strains, particularly in the presence of nitroreductase enzymes .

- In Mammalian Cells : While it did not show mutagenicity in Chinese hamster ovary (CHO) cells without metabolic activation, it induced point mutations in neuroblastoma and breast cancer cell lines .

Environmental Impact

2-A-4,6-DNBA is a significant photodegradation product of TNT in contaminated soils. Its mobility and degradation pathways have been studied to assess its environmental persistence and toxicity:

- Soil Mobility : Research indicates that this compound can migrate through soil systems, raising concerns about groundwater contamination .

- Photodegradation : Under UV light exposure, 2-A-4,6-DNBA can undergo photolytic reactions leading to the formation of less toxic degradation products .

Case Study 1: Genotoxicity Assessment

A study evaluated the genotoxic effects of 2-A-4,6-DNBA using various assays:

| Test System | Dose Concentration | Results Without Activation | Results With Activation |

|---|---|---|---|

| S. typhimurium TA98/TA100 | 0–37.6 mg/L | + | - |

| CHO Cells | 0–300 µM | - | - |

| Mouse NG108 Neuroblastoma Cells | NR | + | - |

This table summarizes findings from multiple tests indicating varying levels of mutagenicity based on the presence or absence of metabolic activation .

Case Study 2: Environmental Behavior

A study focused on the mobility of 2-A-4,6-DNBA in tropical soils revealed:

Eigenschaften

IUPAC Name |

2-amino-4,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJZCQXAXGNLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930776 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140380-55-8 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140380558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82I9VTX41R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-amino-4,6-dinitrobenzoic acid and why is it relevant?

A1: this compound is an aromatic compound characterized by a benzene ring with a carboxylic acid group (-COOH), an amine group (-NH2), and two nitro groups (-NO2) attached. It is a significant environmental contaminant often found in groundwater and soil near former ammunition production and disposal sites. [, , ] This compound is a breakdown product of 2,4,6-trinitrotoluene (TNT), a widely used explosive. [, ]

Q2: How is this compound formed in the environment?

A2: this compound arises from the transformation of TNT in the environment. This transformation can occur through both abiotic and biotic pathways. Abiotic pathways include photodegradation, while biotic pathways involve the metabolic activity of plants and microorganisms. For example, studies have identified this compound as a product of TNT metabolism in aquatic systems containing the plant Myriophyllum aquaticum. []

Q3: How is this compound detected and quantified in environmental samples?

A3: Several analytical techniques are employed to detect and quantify this compound in environmental matrices. Common methods include:

- High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC/PDA): This technique separates and quantifies different compounds in a sample based on their interactions with a stationary phase and a mobile phase. []

- Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR): This technique exploits the magnetic properties of atomic nuclei to determine the structure and concentration of compounds in a sample. []

- High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS): This highly sensitive and selective technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. []

Q4: What are the potential toxicological implications of this compound?

A4: Research suggests that this compound might pose genotoxic risks. [] Studies have demonstrated its mutagenicity in bacterial assays using Salmonella typhimurium strains, indicating its potential to cause DNA mutations. [] Moreover, it has been shown to induce chromosomal aberrations in Chinese hamster fibroblasts and micronuclei formation in human hepatoma cells, further supporting its genotoxic potential. []

Q5: How does the structure of this compound relate to its potential toxicity?

A5: The presence of nitro groups (-NO2) and the amine group (-NH2) in the structure of this compound likely contributes to its potential toxicity. These functional groups can undergo metabolic transformations within biological systems, potentially leading to the formation of reactive species that can damage DNA and other cellular components. []

Q6: What are the ongoing research directions regarding this compound?

A6: Current research focuses on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.